molecular formula C5H2ClNO4 B1347027 5-Nitro-2-furoyl chloride CAS No. 25084-14-4

5-Nitro-2-furoyl chloride

Cat. No. B1347027
CAS RN: 25084-14-4
M. Wt: 175.52 g/mol
InChI Key: OLEFNFXYGGTROA-UHFFFAOYSA-N
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Patent
US04634783

Procedure details

To a solution of 1.2 g of 5-nitrofuran-2-carboxylic acid in 15 ml of ethyl acetate, was added 2.5 g of phosphorous pentachloride. The resulting mixture was stirred for 45 minutes at room temperature. Distilling off the solvent gave the oily substance, 5-nitrofuran-2-carboxylic acid chloride.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]([OH:11])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>C(OCC)(=O)C>[N+:1]([C:4]1[O:8][C:7]([C:9]([Cl:13])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C(=O)O
Name
Quantity
2.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distilling off the solvent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.